

Isobutyl angelate discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl angelate*

Cat. No.: B145879

[Get Quote](#)

An In-depth Technical Guide to **Isobutyl Angelate**

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of **isobutyl angelate**, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of **isobutyl angelate** is intrinsically linked to its constituent acid, angelic acid. The story begins in the 19th century with the isolation of this organic acid from a plant long used in traditional medicine.

The Discovery of Angelic Acid

In 1842, the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (*Angelica archangelica*)[1][2][3]. This discovery laid the groundwork for the later identification and synthesis of its various esters. Angelic acid is a monocarboxylic unsaturated organic acid and is the *cis* isomer of 2-methyl-2-butenoic acid[2].

Isobutyl Angelate: A Natural and Synthetic Ester

Isobutyl angelate is an ester formed from angelic acid and isobutyl alcohol[4][5]. While the specific date and individual credited with the first synthesis of **isobutyl angelate** are not prominently documented, its preparation follows from the established principles of esterification. It is recognized as a significant natural constituent of Roman chamomile (*Chamaemelum nobile* or *Anthemis nobilis*) essential oil[6][7][8][9]. In fact, esters of angelic and

tiglic acids are the principal components of this oil, which has a long history of use in herbal medicine[2]. **Isobutyl angelate** contributes to the characteristic fruity, chamomile-like aroma and is utilized in the flavor and fragrance industries[4][10][11].

Physicochemical Properties

The physical and chemical properties of **isobutyl angelate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₆ O ₂	[4][10]
Molecular Weight	156.22 g/mol	[4][12]
IUPAC Name	2-methylpropyl (2Z)-2-methylbut-2-enoate	[12]
CAS Number	7779-81-9	[4][12]
Appearance	Colorless liquid	[10]
Odor	Faint, pleasant, chamomile-like, fruity	[4][13]
Boiling Point	176-177 °C	[4][13]
Density	0.877 g/mL at 25 °C	[4]
Refractive Index	1.438-1.446 at 20 °C	[14]
Flash Point	60 °C (140 °F)	[14]
Solubility	Very slightly soluble in water; soluble in methanol and organic solvents.	[4][10][13]

Synthesis and Characterization

Isobutyl angelate is typically synthesized via the Fischer esterification of angelic acid and isobutyl alcohol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of **isobutyl angelate**.

Materials and Reagents:

- Angelic acid
- Isobutyl alcohol (2-methyl-1-propanol)
- Concentrated sulfuric acid (H_2SO_4)
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride ($NaCl$) solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol (to drive the equilibrium towards the product). A typical molar ratio would be 1:3 to 1:5 of acid to alcohol[15][16][17][18].
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling[15][16].
- Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours[15][17]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water[15]. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

- Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted angelic acid. Be cautious as CO₂ gas will be evolved[15][16]. Then, wash with brine to remove residual salts and water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter[15][16].
- Purification: Remove the solvent by rotary evaporation. The crude **isobutyl angelate** can be purified by fractional distillation under reduced pressure to obtain the final product[15][16].

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **isobutyl angelate**.

Experimental Protocols: Characterization

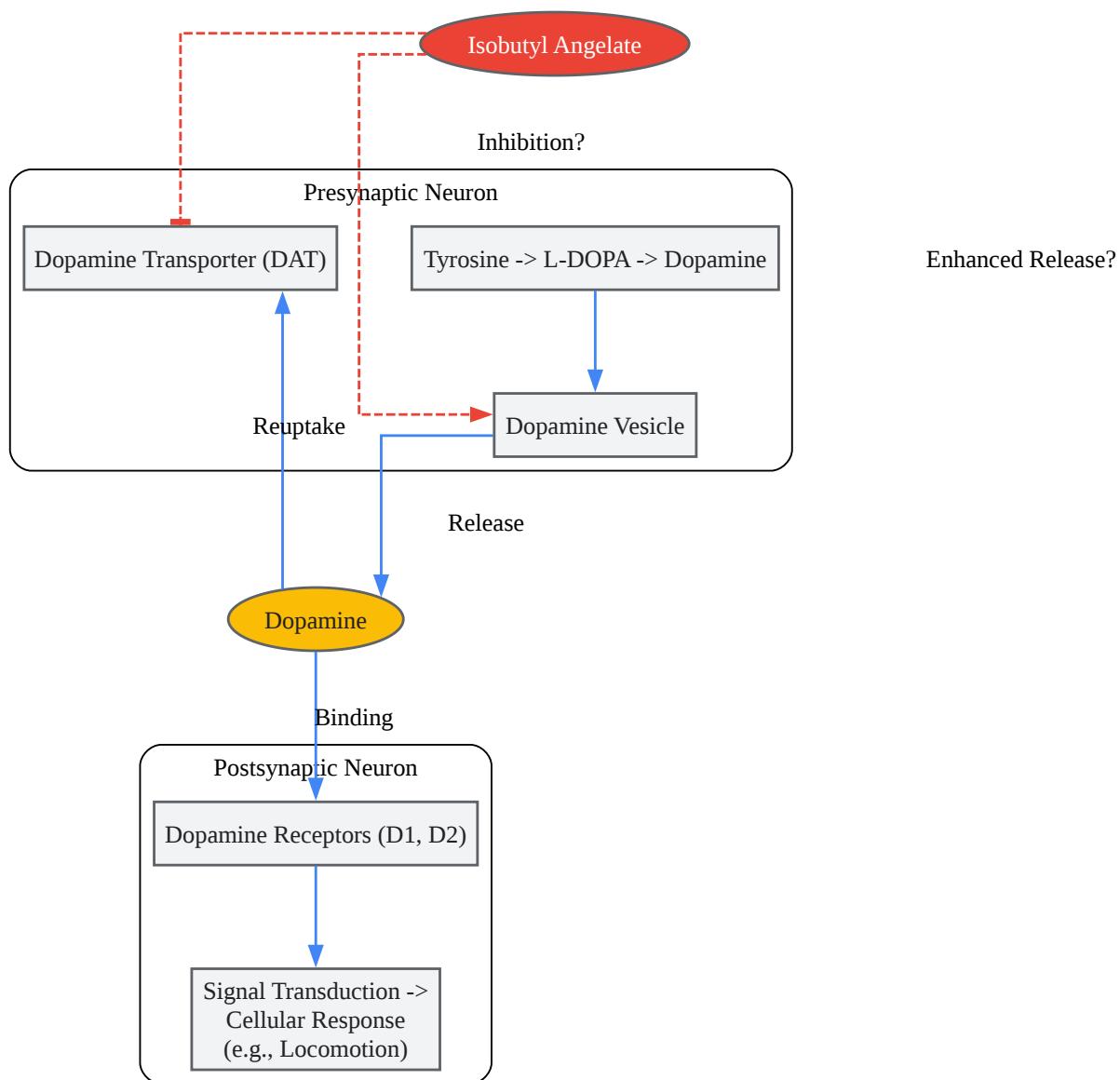
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an ideal technique for identifying and quantifying **isobutyl angelate**, especially within a complex mixture like an essential oil[10][19][20][21].

- Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent such as hexane or cyclohexane (e.g., 1:200 v/v)[20].
- GC Conditions:
 - Injector: Split/splitless injector, typically in split mode with a ratio of 1:10 to 1:100.
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.
 - Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-60°C, hold for a few minutes, then ramp up to 250-280°C.

- Carrier Gas: Helium or hydrogen.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 500.
- Identification: The identity of **isobutyl angelate** is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley)[19][21].

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the structure of the synthesized **isobutyl angelate**[22][23][24].

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as deuterated chloroform (CDCl_3), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[23].
- ^1H NMR Spectrum (Expected):
 - Vinyl Proton: A quartet or multiplet around 5.8-6.2 ppm.
 - Ester Methylene Protons (-O-CH₂-): A doublet around 3.8-4.0 ppm.
 - Isobutyl Methine Proton (-CH-): A multiplet (septet) around 1.9-2.1 ppm.
 - Vinyl Methyl Protons: Two singlets or doublets around 1.8-2.0 ppm.
 - Isobutyl Methyl Protons (-C(CH₃)₂): A doublet around 0.9-1.0 ppm.
- ^{13}C NMR Spectrum (Expected):
 - Carbonyl Carbon: A signal around 165-170 ppm.
 - Vinyl Carbons: Signals in the range of 125-140 ppm.
 - Ester Methylene Carbon (-O-CH₂-): A signal around 70-75 ppm.

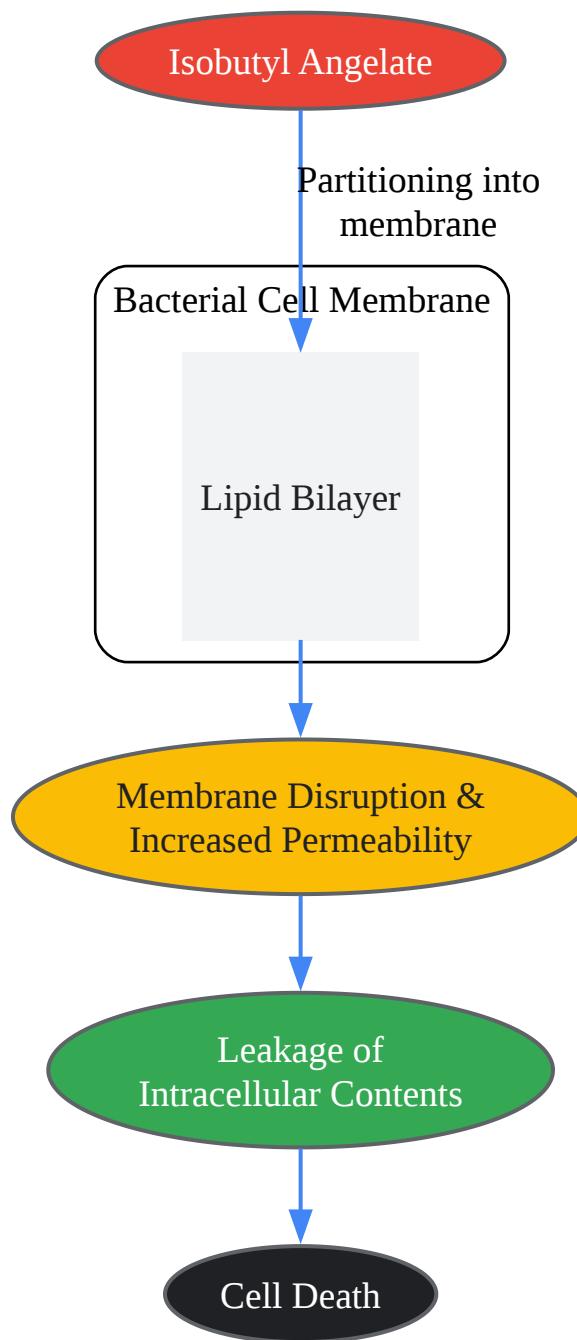

- Isobutyl Methine Carbon (-CH-): A signal around 27-30 ppm.
- Methyl Carbons: Signals in the range of 15-25 ppm.

Biological Activity and Mechanisms of Action

Isobutyl angelate is not just an aromatic compound; it possesses notable biological activities.

Psychostimulant Effects

Research has identified **isobutyl angelate** as a major active constituent in Roman chamomile essential oil responsible for its psychostimulant-like effects, specifically an increase in ambulation (locomotor activity) in animal models[25]. This effect is believed to be mediated through the dopaminergic system[25]. Psychostimulants typically increase the concentration of dopamine in the synaptic cleft of brain regions like the nucleus accumbens, which is involved in reward and motivation[3][4][7][8]. This can occur through mechanisms such as blocking the dopamine transporter (DAT), which is responsible for dopamine reuptake, or by promoting dopamine release[3][4][25]. The attenuation of **isobutyl angelate**-induced ambulation by dopamine antagonists suggests that it may act by enhancing dopaminergic neurotransmission[25].



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **isobutyl angelate**'s psychostimulant effect.

Antimicrobial Activity

Isobutyl angelate is found in essential oils that exhibit antimicrobial properties against various microorganisms, including those found in the oral cavity[4][26][27]. The antimicrobial mechanism of many essential oil components, particularly lipophilic esters, involves the disruption of the bacterial cell membrane[2][9][28]. These compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][9]. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and can inhibit membrane-embedded proteins, ultimately leading to bacterial cell death[2][9][28].

[Click to download full resolution via product page](#)

Caption: Antimicrobial mechanism of **isobutyl angelate** via membrane disruption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the psychostimulant effects of caffeine: Implications for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Locomotor activity - Wikipedia [en.wikipedia.org]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 11. Isobutyl angelate | TargetMol [targetmol.com]
- 12. Isobutyl angelate | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. agilent.com [agilent.com]
- 22. forskning.ruc.dk [forskning.ruc.dk]
- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]
- 25. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lookchem.com [lookchem.com]
- 27. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Isobutyl angelate discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145879#isobutyl-angelate-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com